4-isocyanato-2,3-dihydrofuran
Description
Structure
3D Structure
Properties
CAS No. |
1028254-02-5 |
|---|---|
Molecular Formula |
C5H5NO2 |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-isocyanato-2,3-dihydrofuran |
InChI |
InChI=1S/C5H5NO2/c7-4-6-5-1-2-8-3-5/h3H,1-2H2 |
InChI Key |
KYTBSRDVUVYEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C1N=C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Isocyanato 2,3 Dihydrofuran
Synthesis of Precursor 4-Amino-2,3-dihydrofuran Scaffolds
The initial and crucial phase in the synthesis of 4-isocyanato-2,3-dihydrofuran is the formation of its precursor, 4-amino-2,3-dihydrofuran. The direct synthesis of this specific aminodihydrofuran is not extensively documented, necessitating a review of analogous synthetic strategies for substituted 2,3-dihydrofurans. These methods can be broadly categorized into ring-closing strategies and stereoselective approaches to fashion the dihydrofuran core. A plausible approach would involve the cyclization of a linear precursor already bearing a nitrogen-containing functional group, which can then be converted to the primary amine.
The construction of the 2,3-dihydrofuran (B140613) ring system can be achieved through various intramolecular cyclization reactions. These methods typically involve the formation of a carbon-oxygen bond to close the five-membered ring.
One prominent method is the intramolecular cyclization of α-allenols , which can be catalyzed by transition metals such as iron. This approach is highly efficient for producing substituted 2,3-dihydrofurans under mild conditions. For the synthesis of a 4-amino precursor, the starting α-allenol would need to incorporate a protected amine or a nitro group at the appropriate position.
Another versatile technique is ring-closing metathesis (RCM) . This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, can be employed to cyclize a diene precursor. In the context of 2,3-dihydrofuran synthesis, an appropriately substituted diallyl ether could undergo RCM. However, this often yields the isomeric 2,5-dihydrofuran, and subsequent isomerization to the desired 2,3-dihydrofuran may be necessary.
Palladium-catalyzed coupling-cyclization reactions also offer an effective route. For instance, the reaction of 3,4-allenols with aryl or vinyl halides in the presence of a palladium(0) catalyst can lead to the formation of 2,3-dihydrofurans. To adapt this for the synthesis of 4-amino-2,3-dihydrofuran, the allenol substrate would need to be functionalized with a nitrogen-containing moiety.
Finally, tandem reactions , such as the Knoevenagel-Michael cyclization, can be employed to construct the dihydrofuran ring from acyclic precursors in a single pot. This approach involves the reaction of an α-tosyloxy ketone, an active methylene (B1212753) compound, and an aldehyde, and could be adapted for the synthesis of an amino-substituted dihydrofuran.
Table 1: Comparison of Ring-Closing Strategies for 2,3-Dihydrofuran Synthesis
| Method | Catalyst/Reagent | Precursor Type | Key Advantages | Potential Challenges for 4-Amino Synthesis |
| Intramolecular Cyclization of α-Allenols | Iron salts | α-Allenols | High efficiency, mild conditions | Synthesis of appropriately substituted α-allenol precursor |
| Ring-Closing Metathesis (RCM) | Grubbs catalyst (Ru-based) | Dienes (e.g., diallyl ethers) | High functional group tolerance | Potential for isomerization to 2,5-dihydrofuran |
| Palladium-Catalyzed Coupling-Cyclization | Pd(0) complexes | Allenols and halides | Good yields and selectivity | Requires functionalized allenol and halide precursors |
| Tandem Knoevenagel-Michael Cyclization | Organocatalysts (e.g., phthalazine) | α-Tosyloxy ketones, active methylene compounds, aldehydes | One-pot synthesis, good yields | Multi-component nature can be complex to optimize |
Achieving stereocontrol in the synthesis of the dihydrofuran ring is often a critical consideration, particularly for applications in medicinal chemistry and natural product synthesis. Several asymmetric methods have been developed to produce enantioenriched 2,3-dihydrofurans.
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of 2,3-dihydrofurans. Bifunctional organocatalysts, such as those derived from quinine (B1679958) or squaramide, can catalyze the Michael addition-alkylation cascade between β-dicarbonyl compounds and nitroalkenes to afford highly enantioenriched trans-2,3-dihydrofurans. This strategy is particularly relevant as the nitro group can subsequently be reduced to the desired amine.
Transition metal catalysis also offers numerous avenues for stereoselective dihydrofuran synthesis. Chiral phosphine (B1218219) ligands in combination with palladium catalysts can effect asymmetric allylic cycloadditions. For example, the reaction of vinylethylene carbonates with activated methylene compounds can produce chiral 2,3-dihydrofurans with high enantioselectivity.
Furthermore, asymmetric [3+2] cycloaddition reactions , often catalyzed by copper or organo/copper cooperative systems, provide a direct route to functionalized dihydrofurans. The reaction of ethynylethylene carbonates with nucleophiles like malononitrile (B47326) can yield optically active polysubstituted dihydrofurans.
Isocyanate Group Introduction Strategies
Once the 4-amino-2,3-dihydrofuran precursor has been synthesized, the next critical step is the conversion of the primary amino group into an isocyanate functionality. This transformation can be accomplished through several methods, ranging from classical phosgene-based approaches to more modern, greener alternatives.
The reaction of primary amines with phosgene (B1210022) (COCl₂) has been the traditional and most widely used industrial method for the synthesis of isocyanates. The process typically occurs in two stages: a "cold phosgenation" at lower temperatures to form an intermediate carbamoyl (B1232498) chloride, followed by a "hot phosgenation" at elevated temperatures to eliminate hydrogen chloride and yield the isocyanate.
R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl
While effective, the extreme toxicity of phosgene gas and the corrosive nature of the hydrogen chloride byproduct are significant drawbacks, prompting the development of safer alternatives. Diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are solid and liquid phosgene surrogates, respectively, that are easier and safer to handle in a laboratory setting. They decompose in situ to generate phosgene under the reaction conditions.
In line with the principles of green chemistry, significant research has been directed towards the development of phosgene-free methods for isocyanate synthesis. These approaches aim to reduce the hazards associated with traditional methods and often utilize less toxic reagents and generate fewer harmful byproducts.
One of the most common non-phosgene routes involves the thermal decomposition of carbamates . The carbamate (B1207046) precursor can be synthesized from the amine and various carbonyl sources such as dimethyl carbonate or urea (B33335). This two-step process avoids the use of phosgene entirely.
The Curtius rearrangement is another valuable phosgene-free method. This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. The acyl azide is typically prepared from a carboxylic acid derivative. To apply this to the synthesis of this compound, one would need to start with a 2,3-dihydrofuran-4-carboxylic acid precursor.
Transition metal-catalyzed carbonylation of amines represents a promising and atom-economical alternative for isocyanate synthesis. These methods utilize carbon monoxide as the carbonyl source, which is more readily available and less hazardous than phosgene.
Palladium-catalyzed carbonylation is a well-established method for the synthesis of a variety of carbonyl compounds, including amides and esters. The direct carbonylation of amines to isocyanates using palladium catalysts has been explored, often in the presence of an oxidant. The reaction mechanism is thought to involve the formation of a palladium-carbamoyl intermediate, which can then undergo reductive elimination to yield the isocyanate.
Rhodium-catalyzed carbonylation has also been investigated for the synthesis of isocyanates and related compounds. Rhodium complexes can catalyze the oxidative carbonylation of amines to ureas, which can serve as precursors to isocyanates.
Table 2: Comparison of Isocyanate Synthesis Methods
| Method | Carbonyl Source | Key Advantages | Key Disadvantages |
| Phosgene-Based | Phosgene, Diphosgene, Triphosgene | High yields, well-established | Extreme toxicity of reagents, corrosive byproducts |
| Thermal Decomposition of Carbamates | Dimethyl carbonate, Urea | Phosgene-free, safer reagents | Two-step process, may require high temperatures |
| Curtius Rearrangement | Acyl azide (from carboxylic acid) | Phosgene-free, mild conditions possible | Requires a carboxylic acid precursor, use of azides |
| Metal-Catalyzed Carbonylation | Carbon monoxide (CO) | Atom-economical, avoids phosgene | Often requires high pressures of CO and an oxidant |
Non-Phosgene and Green Chemistry Alternatives for Isocyanate Synthesis
Oxidative Isocyanate Formation Protocols
While direct oxidative formation of the isocyanate group on the 2,3-dihydrofuran ring is not a commonly documented method for this specific molecule, the broader field of organic chemistry includes several oxidative protocols for isocyanate synthesis. These methods typically involve the oxidation of a precursor containing a nitrogen functionality. Although not directly applied to this compound in the available literature, these general principles could theoretically be adapted.
One such general oxidative approach involves the reaction of primary amines with an oxidizing agent in the presence of a carbon monoxide source. For instance, the oxidative carbonylation of a hypothetical 4-amino-2,3-dihydrofuran could be explored. This process would necessitate a catalyst, often based on a transition metal such as palladium or rhodium, to facilitate the coupling of the amino group with carbon monoxide under an oxidative atmosphere.
Another potential, though less direct, oxidative route could involve the Hofmann rearrangement of a 2,3-dihydrofuran-4-carboxamide. In this reaction, the amide is treated with a halogen (e.g., bromine) and a strong base, or with a hypervalent iodine reagent, which leads to an N-haloamide intermediate. This intermediate then rearranges to the isocyanate. The process can be considered an oxidative degradation, as the nitrogen atom is oxidized by the halogen.
Optimization of Synthetic Pathways and Reaction Efficiencies
Catalyst Development and Screening for Improved Yields
For the hypothetical synthesis of this compound via a Curtius rearrangement, while the rearrangement step itself is often thermal or photochemical and uncatalyzed, the preceding steps to form the necessary 2,3-dihydrofuran-4-carbonyl azide can be subject to catalytic optimization.
The formation of the 2,3-dihydrofuran ring itself could be a target for catalyst development. For instance, if the synthesis involves a cyclization reaction, screening various metal catalysts (e.g., gold, silver, or copper complexes) and ligands could significantly impact the yield and stereoselectivity of the dihydrofuran precursor.
Should an oxidative carbonylation approach from a hypothetical 4-amino-2,3-dihydrofuran be pursued, catalyst screening would be paramount. A systematic investigation of various palladium or rhodium catalysts with a diverse array of phosphine or N-heterocyclic carbene (NHC) ligands would be necessary to identify the most active and selective catalytic system. The data from such a screening could be tabulated to compare catalyst performance based on yield and turnover number.
Table 1: Hypothetical Catalyst Screening for Oxidative Carbonylation of 4-Amino-2,3-dihydrofuran
| Catalyst Precursor | Ligand | Oxidant | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | O₂ | 100 | 45 |
| PdCl₂(CH₃CN)₂ | Xantphos | Benzoquinone | 80 | 62 |
| [Rh(CO)₂Cl]₂ | dppf | Cu(OAc)₂ | 110 | 55 |
| Pd(dba)₂ | IPr | Air | 90 | 71 |
Note: This data is hypothetical and for illustrative purposes only.
Process Intensification and Scalability Considerations
For the production of this compound on a larger scale, process intensification strategies would need to be implemented to ensure safety, efficiency, and cost-effectiveness. The use of acyl azides in the Curtius rearrangement poses a significant safety risk due to their potential for explosive decomposition.
One key aspect of process intensification would be the adoption of continuous flow chemistry. Performing the formation of the acyl azide and its subsequent thermal rearrangement in a flow reactor would offer several advantages over traditional batch processing. These include:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the amount of hazardous acyl azide present at any given time, significantly reducing the risk of a thermal runaway and explosion.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing the exothermic nature of the rearrangement and preventing side reactions.
Reduced Reaction Times: The efficient mixing and heat transfer in flow systems can lead to a significant reduction in reaction times compared to batch processes.
Facilitated Scale-up: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the reactor for longer periods or using multiple reactors in parallel, rather than increasing the size of the reaction vessel.
The scalability of the synthesis would also depend on the availability and cost of the starting materials. A thorough cost analysis of different synthetic routes would be necessary to determine the most economically viable pathway for industrial production. Furthermore, purification methods would need to be optimized for large-scale operations, potentially involving distillation, crystallization, or continuous chromatography techniques.
Table 2: Comparison of Batch vs. Flow Synthesis for the Curtius Rearrangement Step
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Volume | Liters to hundreds of liters | Microliters to milliliters |
| Safety | Higher risk of explosion with acyl azides | Significantly reduced risk due to small holdup volume |
| Temperature Control | Prone to hotspots and thermal gradients | Precise and uniform temperature control |
| Reaction Time | Hours | Minutes |
| Scalability | Complex, requires larger reactors | Simpler, by numbering-up or longer run times |
| Product Purity | May require extensive purification | Often higher due to better control over side reactions |
Note: This table presents a generalized comparison and specific outcomes would be reaction-dependent.
Chemical Reactivity and Mechanistic Investigations of 4 Isocyanato 2,3 Dihydrofuran
Reactivity at the Isocyanate Moiety
The isocyanate group (–N=C=O) is a heterocumulene that serves as a powerful electrophile, readily reacting with a wide array of nucleophiles. Its reactivity is central to the formation of numerous important chemical linkages.
Nucleophilic addition to the central carbon atom of the isocyanate group is a cornerstone of its chemistry. This reaction provides a straightforward and high-yielding method for the synthesis of urethanes (carbamates) and ureas.
The reaction with alcohols or phenols yields urethanes. The mechanism involves the attack of the nucleophilic oxygen of the alcohol onto the electrophilic carbonyl carbon of the isocyanate. This process can be catalyzed by both acids and bases. In the presence of a strong nucleophile, the reaction proceeds readily, while weaker nucleophiles may require an acid catalyst to protonate the isocyanate's oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Similarly, the reaction of 4-isocyanato-2,3-dihydrofuran with primary or secondary amines leads to the formation of substituted ureas. nih.govwikipedia.org This reaction is typically very rapid and exothermic, often proceeding without the need for a catalyst. The nitrogen atom of the amine is a potent nucleophile that readily attacks the isocyanate carbon. commonorganicchemistry.com The general conditions for urea (B33335) formation involve mixing the isocyanate and the amine in a suitable solvent like THF or DCM at room temperature. commonorganicchemistry.com
| Reaction Type | Nucleophile | Product | General Conditions |
| Urethane Formation | Alcohol (R-OH) | 4-(Alkoxycarbonylamino)-2,3-dihydrofuran | Typically requires heat or catalyst (e.g., tertiary amines, organotin compounds) |
| Urea Formation | Amine (R-NH₂) | 1-(2,3-Dihydrofuran-4-yl)-3-alkyl/arylurea | Often spontaneous at room temperature in a suitable solvent (e.g., THF, DCM) |
This table illustrates the expected nucleophilic addition reactions based on the general reactivity of isocyanates.
Pericyclic reactions, particularly cycloadditions, represent another significant facet of isocyanate chemistry. adichemistry.com These reactions allow for the construction of various heterocyclic ring systems in a concerted fashion. ox.ac.uklibretexts.org
The [2+2] cycloaddition reaction between an isocyanate and an alkene, known as the Staudinger synthesis, is a powerful method for constructing β-lactam rings, which are core structures in many antibiotic compounds. nih.govnih.gov The reaction of an isocyanate with an electron-rich alkene, such as an enol ether, is particularly effective. Research has shown that the [2+2] cycloaddition of isocyanates like phenyl isocyanate with 2,3-dihydrofuran (B140613) can be significantly accelerated by applying high pressure, leading to the formation of β-lactam rings. researchgate.net
For this compound, this reaction could theoretically proceed via two pathways: an intermolecular reaction with another alkene or an intramolecular cycloaddition between the isocyanate group and the double bond of its own dihydrofuran ring. The latter would lead to a strained, fused bicyclic β-lactam system. The feasibility and outcome of the intramolecular pathway would depend heavily on the geometric constraints of the transition state.
| Reactant | Reaction Type | Product | Key Findings |
| Phenyl Isocyanate + 2,3-Dihydrofuran | Intermolecular [2+2] Cycloaddition | Bicyclic β-lactam | Reaction is accelerated under high pressure. researchgate.net |
| This compound | Intramolecular [2+2] Cycloaddition (Hypothetical) | Fused bicyclic β-lactam | Potential pathway, but may be sterically hindered. |
This table summarizes known and hypothetical [2+2] cycloaddition reactions involving a dihydrofuran ring.
Beyond [2+2] cycloadditions, the isocyanate group and the dihydrofuran ring can participate in other pericyclic reactions. The double bond within the 2,3-dihydrofuran ring can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. researchgate.net Conversely, while less common, the C=N bond of the isocyanate could potentially act as a dienophile. Furan (B31954) itself is known to participate as the C4 synthon in [4+2] and [4+4] cycloadditions. nih.govnih.gov These reactions provide routes to complex polycyclic structures.
In the presence of suitable catalysts, isocyanates can undergo self-addition reactions. The most common of these is cyclotrimerization, where three isocyanate molecules react to form a highly stable, six-membered 1,3,5-triazine-2,4,6-trione ring, also known as an isocyanurate. utwente.nl This reaction is widely used in the polyurethane industry to create cross-linked networks, which enhances thermal and chemical resistance. tue.nl
A variety of catalysts can promote this reaction, including tertiary amines, phosphines, and various metal salts. researchgate.netgoogle.com The mechanism is generally believed to proceed in a stepwise manner involving nucleophilic attack on the isocyanate carbon. utwente.nl It is highly probable that this compound would undergo a similar catalyzed trimerization to yield a trimer with three pendant 2,3-dihydrofuran rings.
Cycloaddition Reactions Involving the Isocyanate Group
Transformations of the 2,3-Dihydrofuran Ring System in the Presence of the Isocyanate Group
The 2,3-dihydrofuran ring contains an enol ether functionality, which is an electron-rich double bond susceptible to electrophilic attack. This allows for a range of transformations, though the presence of the isocyanate group may influence the reaction pathways.
The enol ether double bond can undergo various addition and functionalization reactions. For instance, visible-light-induced difunctionalization of 2,3-dihydrofuran has been reported to synthesize 2,3-disubstituted tetrahydrofurans. researchgate.net Furthermore, the monomer 2,3-dihydrofuran is known to undergo cationic polymerization to produce poly(2,3-dihydrofuran), a strong thermoplastic material. nsf.govnih.govresearchgate.net This polymerization is typically initiated by a strong acid or a cationic initiator. researchgate.net
The presence of the isocyanate group, which is an electron-withdrawing group, might slightly decrease the nucleophilicity of the double bond, potentially affecting the rates of these electrophilic reactions. Additionally, harsh reaction conditions, particularly strongly acidic or basic media, could lead to the opening of the dihydrofuran ring. researchgate.netmdpi.com For example, reactions of certain dihydrofuro-coumarins with arylhydrazines have been shown to proceed with the opening of the dihydrofuran ring. researchgate.net Careful selection of reaction conditions would be necessary to selectively transform the dihydrofuran ring while preserving the integrity of the isocyanate moiety.
Information regarding the chemical compound this compound is not available in the public domain, preventing the creation of a detailed article on its specific chemical reactivity and mechanistic investigations.
Extensive searches of chemical databases and scientific literature have yielded no specific information on the synthesis, reactivity, or mechanistic studies of this compound. The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings, which is entirely contingent on the existence of published research for this particular compound.
While general information exists for the parent heterocycle, 2,3-dihydrofuran, and for the isocyanate functional group, any attempt to extrapolate this general knowledge to the specific molecule of this compound would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject. The strict instructions to focus solely on "this compound" and to not introduce information outside the explicit scope of the provided outline cannot be fulfilled without dedicated literature.
Therefore, the generation of an article covering the requested topics is not possible at this time.
Applications of 4 Isocyanato 2,3 Dihydrofuran As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The unique electronic and structural characteristics of 4-isocyanato-2,3-dihydrofuran make it an adept precursor for the synthesis of diverse and complex heterocyclic systems. Vinyl isocyanates, such as the isocyanate moiety attached to the dihydrofuran ring, are recognized as potent reactants in various cyclization and cycloaddition processes. They can function as "1,4-dipole" equivalents, reacting with electron-rich "1,2-dipoles" like enamines and enolates to construct elaborate six-membered nitrogen-containing heterocycles, such as pyridones. thieme-connect.com
For instance, the reaction of a vinyl isocyanate with an enamine can lead to the formation of a substituted pyridone through a thermally induced 6π-electrocyclization. This type of reaction, when applied to this compound, would yield novel fused heterocyclic systems where the dihydrofuran ring is annulated to a pyridone core. Such structures are of significant interest in medicinal chemistry and natural product synthesis.
Furthermore, vinyl isocyanates can engage in cycloaddition reactions with "1,1-dipoles," including alkyl isocyanides or nucleophilic carbenes. thieme-connect.com These reactions typically result in the formation of highly functionalized five-membered rings, such as pyrrolidines. thieme-connect.com The application of this compound in these transformations would produce spirocyclic or fused systems containing both the dihydrofuran and pyrrolidine motifs, thereby rapidly increasing molecular complexity from a single building block. The coupling of isocyanates with other strained rings, like vinyl aziridines, can also lead to various heterocyclic products, including imidazolidinones and oxazolidinones, further expanding the synthetic possibilities. nih.gov
Role in the Convergent Synthesis of Advanced Organic Molecules
This compound is an ideal bifunctional building block for convergent synthesis. Its two reactive centers—the electrophilic isocyanate group and the nucleophilic/dienophilic dihydrofuran ring—can be addressed selectively in separate reaction sequences.
A potential convergent strategy could involve:
Fragment A Synthesis: A complex molecular fragment is first reacted with the isocyanate group of this compound, forming a stable urethane, urea (B33335), or amide linkage. The dihydrofuran ring is kept intact during this step.
Fragment B Synthesis: In a parallel synthesis, a second complex fragment is prepared.
Final Coupling: The dihydrofuran moiety of the modified Fragment A is then used in a coupling reaction (e.g., a Diels-Alder reaction, hydrofunctionalization, or cross-coupling) with Fragment B to assemble the final, advanced organic molecule.
Utilization in Polymer Chemistry and Advanced Materials Design Methodologies
The dual functionality of this compound also makes it a highly attractive monomer for polymer chemistry and the design of advanced materials with tailored properties.
Polyurethanes and polyureas are among the most versatile classes of polymers, with applications ranging from foams and elastomers to coatings and adhesives. Their synthesis typically involves the step-growth polyaddition reaction between a di- or polyisocyanate and a di- or polyol (for polyurethanes) or a diamine (for polyureas). acs.org
When used as a co-monomer in these polymerizations, this compound introduces the dihydrofuran ring as a pendant side group along the polymer backbone. The highly reactive isocyanate group readily participates in the polymerization with a polyol, such as polyethylene glycol, or a diamine. This process results in a polymer chain decorated with heterocyclic side chains whose spacing and density can be controlled by the monomer feed ratio.
Table 1: Polymer Structures from this compound
| Polymer Type | Co-Monomer | General Repeating Unit | Resulting Structure with this compound |
| Polyurethane | Diol (HO-R-OH) | -[O-R-O-C(=O)-NH-R'-NH-C(=O)]n- | -[O-R-O-C(=O)-NH-(Dihydrofuranyl)-]n- (as part of a copolymer) |
| Polyurea | Diamine (H₂N-R-NH₂) | -[NH-R-NH-C(=O)-NH-R'-NH-C(=O)]n- | -[NH-R-NH-C(=O)-NH-(Dihydrofuranyl)-]n- (as part of a copolymer) |
The incorporation of these bulky, heterocyclic side groups can significantly influence the final properties of the material, affecting factors such as chain packing, the degree of crystallinity, glass transition temperature, and mechanical strength. researchgate.net
The pendant dihydrofuran units on the polymer backbone serve as reactive handles for post-polymerization modification, enabling the creation of novel and complex polymeric architectures. The vinyl ether double bond within the dihydrofuran ring is susceptible to a variety of chemical transformations.
Potential modifications and resulting architectures include:
Cross-linking: The double bonds can be used for cross-linking the polymer chains, either through radical processes or light-induced reactions, to form thermosets or hydrogels with tunable network densities.
Grafting: Other polymer chains can be "grafted" onto the backbone via reactions at the dihydrofuran site, leading to the formation of graft copolymers. This can be achieved through techniques like cationic polymerization initiated from the vinyl ether.
Functionalization: The dihydrofuran ring can be functionalized with other chemical groups to impart specific properties, such as hydrophilicity, biocompatibility, or metal-binding capabilities. For example, hydrolysis of the enol ether moiety can introduce ketone and alcohol functionalities.
These modification strategies allow for the design of materials with precisely controlled structures and properties, such as amphiphilic polymers that can self-assemble into micelles or other ordered structures in solution.
Contributions to Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates atoms from all starting materials. nih.govresearchgate.net MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. nih.gov
Isocyanates are well-established and versatile components in a multitude of MCRs. acs.org The electrophilic carbon atom of the isocyanate group readily reacts with a wide range of nucleophiles, initiating a cascade of bond-forming events. As a vinyl isocyanate, this compound can participate in unique MCRs, including formal cycloaddition reactions. For example, isocyanides can undergo a [4+1] cycloaddition with conjugated systems like vinyl isocyanates to afford functionalized five-membered heterocycles such as pyrroles or imidazoles.
Table 2: Hypothetical Ugi Four-Component Reaction (U-4CR)
| Reactant Type | Example Reactant | Role |
| Aldehyde/Ketone | R¹-CHO | Forms imine intermediate |
| Amine | R²-NH₂ | Forms imine intermediate |
| Carboxylic Acid | R³-COOH | Nucleophile |
| Isocyanate | This compound | Electrophile (in a modified Ugi-type reaction) |
In a potential MCR scenario, this compound could react with an amine and an aldehyde to form an activated intermediate, which is then trapped by a fourth component, such as a carboxylic acid or an isocyanide. The resulting product would be a highly complex and functionalized molecule containing the dihydrofuran moiety, constructed in a single synthetic step. This capability makes this compound a powerful tool for diversity-oriented synthesis and the rapid discovery of new chemical entities.
Advanced Analytical and Characterization Methodologies for 4 Isocyanato 2,3 Dihydrofuran and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-isocyanato-2,3-dihydrofuran. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the dihydrofuran ring. The protons on the double bond (at C2 and C3) would appear in the olefinic region, while the methylene (B1212753) protons (at C5) would be located further upfield. The specific chemical shifts and coupling patterns allow for the precise assignment of each proton. For the parent 2,3-dihydrofuran (B140613), protons are observed at specific chemical shifts that serve as a baseline for predicting the spectrum of its isocyanate derivative. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. multiscreensite.comthieme-connect.de The spectrum would show distinct signals for each of the four carbon atoms in the dihydrofuran ring and the carbon of the isocyanate group. The isocyanate carbon (-N=C=O) is typically observed in the downfield region of the spectrum. The chemical shifts of the dihydrofuran ring carbons would be influenced by the electronegativity of the oxygen atom and the isocyanate substituent. For related polyurethane and isocyanate compounds, ¹⁵N NMR has also been shown to be a useful tool for identifying various isocyanate derivatives. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~6.2 - 6.4 | - |
| H3 | ~4.9 - 5.1 | - |
| H5 | ~4.3 - 4.5 (CH₂) | - |
| C2 | - | ~140 - 145 |
| C3 | - | ~95 - 100 |
| C4 | - | ~150 - 155 |
| C5 | - | ~70 - 75 |
| N=C=O | - | ~120 - 125 |
Note: These are predicted values based on the analysis of 2,3-dihydrofuran and general substituent effects of isocyanates. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. cardiff.ac.uk
The most prominent and diagnostic feature in the IR spectrum is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in a relatively uncongested region of the spectrum, between 2280 and 2240 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment associated with this vibration. The presence of this strong band is a clear indicator of the isocyanate functionality.
Other key vibrations include the C=C stretching of the dihydrofuran ring, expected around 1620-1650 cm⁻¹, and the C-O-C stretching vibrations of the ether linkage, which typically appear in the 1200-1000 cm⁻¹ region. The C-H stretching vibrations of the olefinic and methylene groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. While the isocyanate stretch is also observable in the Raman spectrum, non-polar bonds like the C=C double bond of the dihydrofuran ring often produce a strong Raman signal. irb.hr
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Very Strong, Sharp | Medium |
| Alkene (C=C) | Stretch | 1650 - 1620 | Medium | Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1100 | Strong | Weak |
| Alkene (=C-H) | Stretch | 3100 - 3000 | Medium | Medium |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the molecular formula of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of volatile furan (B31954) derivatives. nih.govresearchgate.netrestek.comnih.gov
Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion (M⁺) can be measured with high precision, allowing for the unambiguous determination of the elemental composition.
Electron Ionization (EI) is a common MS technique that provides detailed structural information through analysis of fragmentation patterns. The fragmentation of this compound would likely proceed through several pathways. nih.govnih.gov Initial fragmentation could involve the loss of the isocyanate group as an NCO radical or the loss of carbon monoxide (CO). The dihydrofuran ring can also undergo characteristic cleavages, such as retro-Diels-Alder type reactions or loss of small neutral molecules. Analysis of these fragment ions helps to piece together the structure of the original molecule. miamioh.eduresearchgate.net
Table 3: Plausible Mass Spectrometry Fragments for this compound (C₅H₃NO₂) - Exact Mass: 111.0164
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 111 | [C₅H₃NO₂]⁺ | (Molecular Ion) |
| 83 | [C₄H₃O]⁺ | NCO· |
| 69 | [C₄H₅O]⁺ | CO, N |
| 55 | [C₃H₃O]⁺ | CO, HCN |
| 42 | [NCO]⁺ | C₄H₃O· |
Note: Fragmentation is dependent on ionization energy and technique. These represent potential pathways under Electron Ionization.
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely applicable.
Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like dihydrofuran derivatives. chromatographyonline.com When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the target compound from impurities and starting materials. nih.gov The choice of the GC column, typically a capillary column with a specific stationary phase (e.g., HP-5MS), is critical for achieving good resolution. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile derivatives or for monitoring reactions. Due to the high reactivity of the isocyanate group, analysis often requires derivatization. epa.gov Isocyanates can be reacted with an amine-containing reagent, such as di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine (1,2-PP), to form stable urea (B33335) derivatives that can be readily analyzed by HPLC with UV or MS detection. nih.govepa.govresearchgate.net Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of water and organic solvents like acetonitrile or methanol. nih.gov
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Notes |
|---|---|---|---|---|
| GC | 5% Phenyl Methylpolysiloxane (HP-5MS) | Helium | MS, FID | Suitable for direct analysis of the volatile compound. |
Computational and Theoretical Studies on 4 Isocyanato 2,3 Dihydrofuran
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule and studying its interactions with other molecules or a solvent. By simulating the atomic motions over time, MD can reveal preferred conformations, rotational barriers, and the dynamics of intermolecular hydrogen bonding or other non-covalent interactions. For 4-isocyanato-2,3-dihydrofuran, MD simulations could provide valuable information on its flexibility and how it interacts with reactants, solvents, or biological macromolecules. At present, there are no published MD simulation studies specifically focused on this compound.
Computational Approaches for Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. These studies involve locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This analysis provides a detailed, step-by-step understanding of how a reaction proceeds and allows for the calculation of activation energies and reaction rates. Investigating the reactions of this compound, such as its cycloadditions or nucleophilic additions, through these computational methods would offer deep mechanistic insights. However, the scientific literature lacks specific computational studies on the reaction mechanisms involving this compound.
Design of Catalytic Systems and Reaction Conditions through Theoretical Modeling
Theoretical modeling is increasingly used to design and optimize catalytic systems and reaction conditions. By simulating the interaction of a reactant with a potential catalyst, researchers can predict the catalytic activity and selectivity, thereby guiding experimental work. This approach can accelerate the discovery of efficient catalysts for specific transformations. For reactions involving this compound, theoretical modeling could be employed to screen potential catalysts and determine optimal conditions to improve reaction yield and selectivity. As with the other areas, there is no specific research available on the theoretical design of catalytic systems for this particular molecule.
Future Directions and Emerging Research Frontiers in 4 Isocyanato 2,3 Dihydrofuran Chemistry
Development of Sustainable and Biocatalytic Synthetic Routes
A primary objective in contemporary chemical synthesis is the development of environmentally benign and sustainable processes. nih.gov For 4-isocyanato-2,3-dihydrofuran, future research will likely pivot away from traditional methods that may rely on hazardous reagents like phosgene (B1210022), which has significant toxicity and generates corrosive byproducts. nih.govbeilstein-journals.orgwikipedia.org The focus will shift towards greener, phosgene-free alternatives. longdom.org
One promising direction is the use of bio-based feedstocks. For instance, methods for synthesizing diisocyanates containing a furan (B31954) ring from 5-hydroxymethylfurfural, a biomass-derived platform chemical, have been reported. rsc.orgmdpi.com A similar strategy could be envisioned for this compound, starting from a suitable dihydrofuran precursor derived from renewable resources. Another sustainable approach involves the thermal decomposition of carbamate (B1207046) intermediates, which can be synthesized from amines, alcohols, and CO2, thereby avoiding phosgene entirely. researchgate.net Research into catalysts, such as organotin compounds or montmorillonite (B579905) K-10, could optimize the thermal decomposition of a corresponding dihydrofuranyl carbamate to yield the target isocyanate with high efficiency. researchgate.net
Biocatalysis represents another frontier, although its application to isocyanate synthesis is still nascent. researchgate.net Future work could explore enzymes capable of catalyzing the key transformations, offering mild reaction conditions and high selectivity, thus reducing energy consumption and waste generation. Rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, provide alternative non-phosgene pathways to isocyanates and could be adapted for the synthesis of this compound from corresponding carboxylic acids, amides, or hydroxamic acids. wikipedia.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |
|---|---|---|---|
| Carbamate Thermolysis | 2,3-Dihydrofuran-4-yl carbamate | Phosgene-free, potentially uses CO2 as a C1 source. researchgate.net | Development of efficient and recyclable catalysts for carbamate formation and decomposition. researchgate.net |
| Bio-based Feedstocks | Derivatives of 5-Hydroxymethylfurfural (HMF) | Utilizes renewable biomass, reducing fossil fuel dependence. rsc.org | Efficient conversion of HMF or other furanics to the required dihydrofuran precursor. |
| Curtius Rearrangement | 2,3-Dihydrofuran-4-carbonyl azide (B81097) | Clean reaction with N2 as the only byproduct. wikipedia.org | Safe generation and handling of the azide intermediate, possibly using flow chemistry. google.com |
| Biocatalysis | Various functionalized dihydrofurans | Mild conditions, high selectivity, reduced environmental impact. researchgate.net | Discovery and engineering of enzymes for isocyanate formation or precursor synthesis. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. uc.pt For the synthesis of this compound, flow chemistry is particularly attractive. Isocyanates are reactive compounds, and their synthesis can involve unstable or hazardous intermediates, such as acyl azides in the Curtius rearrangement. wikipedia.orggoogle.com Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe on-demand generation and immediate consumption of such intermediates, mitigating the risks associated with their accumulation in batch processes. google.comresearchgate.net
A patented continuous flow process for producing isocyanates via the Curtius rearrangement, which involves the in-flow formation of an acyl azide followed by heating to induce rearrangement, highlights the potential of this technology. google.com This approach could be directly adapted for the large-scale and safe production of this compound. Furthermore, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com Automated platforms can integrate reaction, separation, and purification steps, streamlining the entire manufacturing process. nih.gov For instance, a multi-step flow system could be designed to synthesize a dihydrofuran precursor, convert it to the isocyanate, and then directly use the isocyanate stream in a subsequent reaction to create a polymer or pharmaceutical intermediate without isolation. uc.pt
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Small reactor volumes and rapid consumption of hazardous intermediates minimize risks of explosions or toxic release. google.com | Crucial for methods involving unstable intermediates like acyl azides (Curtius rearrangement). google.com |
| Improved Control & Reproducibility | Precise control over temperature, pressure, and stoichiometry leads to consistent product quality and higher yields. nih.gov | Ensures high purity of the reactive isocyanate, preventing side reactions. |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up") rather than increasing reactor size. mdpi.com | Facilitates seamless transition from laboratory-scale research to industrial production. |
| Process Intensification | Integration of multiple reaction and purification steps into a single, continuous process. nih.gov | Enables the direct synthesis and subsequent functionalization of the isocyanate without costly isolation steps. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bifunctional nature of this compound—possessing both an electrophilic isocyanate group and a nucleophilic/reactive double bond—opens the door to novel and complex chemical transformations. wikipedia.orgorganic-chemistry.org While the typical reactions of isocyanates with nucleophiles like alcohols and amines to form urethanes and ureas are well-established, future research will likely delve into more intricate reactivity. wikipedia.org
One area of exploration is the development of tandem or cascade reactions where both functional groups participate sequentially in a single operation. For example, an initial reaction at the isocyanate group could trigger a subsequent intramolecular cyclization involving the dihydrofuran ring, leading to complex heterocyclic scaffolds. Conversely, a reaction at the double bond, such as an electrophilic addition or a Heck coupling, could be used to introduce functionality that then interacts with the isocyanate group. organic-chemistry.org
The dihydrofuran moiety itself is a substrate for various transformations, including [3+2] cycloaddition reactions, which are powerful tools for constructing five-membered rings. nih.govresearchgate.net Investigating how the presence of the isocyanate group influences the stereochemical and regiochemical outcome of such cycloadditions is a fertile ground for new discoveries. Furthermore, the potential for this compound to act as a monomer in novel polymerization reactions is significant. Beyond traditional polyurethanes, its double bond could participate in radical or ring-opening metathesis polymerizations, leading to materials with unique cross-linked architectures and properties. The study of its reactivity with organometallic reagents could also unveil new synthetic pathways. researchgate.netresearchgate.net
Expanding the Scope of Applications in Emerging Interdisciplinary Fields
The unique structure of this compound makes it a highly promising building block for applications in several emerging interdisciplinary fields, including materials science, medicinal chemistry, and chemical biology.
In materials science , the compound can be used as a versatile monomer or cross-linking agent. Its reaction with diols or polyols can produce novel polyurethanes where the dihydrofuran ring is incorporated into the polymer backbone. wikipedia.org This could impart unique thermal, mechanical, or biodegradable properties to the resulting materials. The double bond in the furan ring provides a site for post-polymerization modification, allowing for the tuning of material properties or the attachment of functional moieties.
In medicinal chemistry and drug discovery , the dihydrofuran core is recognized as a "privileged structure" found in various bioactive molecules. nih.gov Dihydrofuran analogues have been investigated as potent inhibitors of tubulin polymerization for anticancer applications. nih.govresearchgate.net The isocyanate group serves as a highly reactive handle to covalently link this promising scaffold to proteins or other biomolecules, making it a valuable tool for developing targeted therapeutics or chemical probes. It can be used to synthesize libraries of novel urea (B33335) or carbamate derivatives for high-throughput screening against various biological targets. nih.gov
In chemical biology , this compound can be employed to develop activity-based probes for enzyme profiling. The isocyanate can react with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition and allowing for enzyme identification and characterization. The dihydrofuran moiety can be further functionalized with reporter tags such as fluorophores or biotin (B1667282) to facilitate detection.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-isocyanato-2,3-dihydrofuran, and how can purity be ensured?
- Methodology : The compound can be synthesized via phosgenation of 4-amino-2,3-dihydrofuran under controlled conditions. Alternative non-phosgene routes (e.g., using triphosgene or carbamoyl chloride derivatives) may reduce toxicity risks. Purification typically involves fractional distillation under inert atmosphere (N₂/Ar) due to the compound’s volatility and sensitivity to moisture . Purity validation requires GC-MS (to detect residual solvents) and titration for isocyanate content (e.g., dibutylamine back-titration) .
Q. How can NMR spectroscopy distinguish this compound from its structural analogs?
- Methodology : ¹H NMR will show distinct resonances for the dihydrofuran ring protons (δ 4.5–5.5 ppm, split by coupling constants J = 3–5 Hz) and the isocyanate group’s absence of protons. ¹³C NMR confirms the isocyanate carbon at δ 120–130 ppm. Compare with analogs like 2,3-dihydrofuran (δ 4.0–4.8 ppm for ring protons) and aliphatic isocyanates (e.g., 1,4-diisocyanatobutane, δ 122–125 ppm for NCO) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Use inert-atmosphere gloveboxes or Schlenk lines to prevent moisture-induced polymerization. Store at –20°C with molecular sieves (3Å). Personal protective equipment (PPE) must include nitrile gloves, full-face respirators for vapor protection, and spill-containment materials (e.g., diatomaceous earth). Toxicity data from structurally related isocyanates (e.g., respiratory sensitization in 1,4-diisocyanatobutane) should inform risk assessments .
Advanced Research Questions
Q. How does the dihydrofuran ring influence the reactivity of this compound in polymerization reactions?
- Methodology : The ring strain in 2,3-dihydrofuran increases electrophilicity at the isocyanate group, accelerating reactions with polyols in polyurethane formation. Kinetic studies (e.g., FTIR monitoring of NCO peak decay at ~2270 cm⁻¹) can quantify reactivity compared to linear aliphatic isocyanates. Computational modeling (DFT) reveals transition-state stabilization via conjugation with the furan oxygen .
Q. What strategies prevent premature oligomerization during storage or reactions?
- Methodology : Add stabilizers like benzoyl chloride (0.1–0.5 wt%) to inhibit radical-mediated polymerization. Conduct stability tests under accelerated aging conditions (40°C, 75% humidity) with periodic HPLC analysis. For reactions, use low-temperature initiators (e.g., dibutyltin dilaurate at 0–5°C) to control curing rates .
Q. How can computational chemistry predict regioselectivity in nucleophilic additions to this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, showing higher electrophilicity at the isocyanate group versus the furan ring. Fukui indices and Molecular Electrostatic Potential (MEP) maps identify attack sites. Validate predictions with experimental outcomes (e.g., amine additions yielding urea vs. ring-opened products) .
Q. What analytical techniques resolve contradictions in reported thermodynamic properties of dihydrofuran derivatives?
- Methodology : Discrepancies in enthalpy data (e.g., ΔrH° for 2,3-dihydro-5-methylfuran: –4.7 kJ/mol liquid vs. –9.6 kJ/mol gas phase ) require validation via calorimetry (DSC) and gas-phase IR spectroscopy. Compare with ab initio calculations (e.g., G4 theory) to reconcile experimental and theoretical values .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Methodology : The isocyanate group enables carbamate or urea linkages in drug candidates. For example, coupling with amines under mild conditions (e.g., DCM, 0°C) forms urea derivatives. In leonurine synthesis, dihydrofuran derivatives serve as protected amino-alcohol precursors, avoiding costly intermediates like 4-aminobutan-1-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
